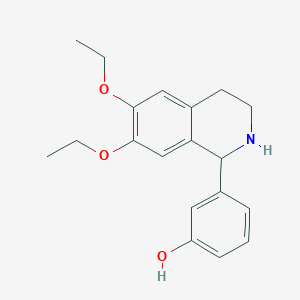
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is a heterocyclic compound with the molecular formula C6H12N3O. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of an amino group and a butyl chain in its structure makes it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a butyl-substituted hydrazine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazoles with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-sec-butyl-1,2,3-oxadiazol-3-ium
- 5-Amino-1,2,3-triazoles
- 1,3,4-Oxadiazole derivatives
Uniqueness
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the amino group provides sites for further functionalization, allowing for the development of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C6H12N3O+ |
|---|---|
Peso molecular |
142.18 g/mol |
Nombre IUPAC |
3-butyloxadiazol-3-ium-5-amine |
InChI |
InChI=1S/C6H12N3O/c1-2-3-4-9-5-6(7)10-8-9/h5H,2-4,7H2,1H3/q+1 |
Clave InChI |
HMIRQNJERSQUED-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1=NOC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-{[4-(trifluoromethyl)phenyl]carbonyl}-L-valinate](/img/structure/B11506280.png)
![1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B11506287.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11506291.png)
![4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11506306.png)
![N,N'-[6-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,5-triazine-2,4-diyl]diacetamide](/img/structure/B11506310.png)
![7-Phenyl-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B11506311.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11506312.png)
![3-acetyl-2-[(4-methoxyphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11506316.png)
![2-Amino-4,4-bis-trifluoromethyl-1-(4-trifluoromethyl-phenyl)-1,4,6,7,8,9,10,10a-octahydro-cycloocta[b]pyridine-3-carbonitrile](/img/structure/B11506331.png)

![3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-methylbenzo[f]quinoline](/img/structure/B11506334.png)
![2-{3-[(3,5-Dichloropyridin-2-YL)amino]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11506339.png)

